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Introduction
Dihexadecyl phosphate (DHP), also known as dicetyl phosphate, is a synthetic, negatively

charged phospholipid widely utilized in the formulation of liposomes.[1] Its inclusion in a

liposomal bilayer imparts a negative surface charge, which can enhance stability, influence

drug encapsulation, and modify the in vivo pharmacokinetic profile of the delivery system.[1]

DHP-containing liposomes are employed in various biomedical applications, including drug

delivery, gene therapy, and as vaccine adjuvants.

These application notes provide a detailed protocol for the preparation and characterization of

DHP liposomes using the thin-film hydration method followed by extrusion. This method is one

of the most common and reliable techniques for producing unilamellar vesicles of a defined

size.[2]

Core Principles
The preparation of DHP liposomes via thin-film hydration involves four main stages:

Dissolution of Lipids: DHP, along with other lipid components such as phospholipids and

cholesterol, are dissolved in an organic solvent to ensure a homogenous mixture.[2][3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b14063980?utm_src=pdf-interest
https://www.benchchem.com/product/b14063980?utm_src=pdf-body
https://www.caymanchem.com/product/25727/dihexadecyl-phosphate
https://www.caymanchem.com/product/25727/dihexadecyl-phosphate
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8955843/
https://www.merckmillipore.com/HN/es/technical-documents/protocol/cell-culture-and-cell-culture-analysis/transfection-and-gene-editing/liposome-preparation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14063980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Film Formation: The organic solvent is removed under reduced pressure, resulting in the

formation of a thin, dry lipid film on the inner surface of a round-bottom flask.[2][3]

Hydration: The lipid film is hydrated with an aqueous buffer, leading to the spontaneous

formation of multilamellar vesicles (MLVs).[2][3]

Size Reduction (Extrusion): The heterogeneous MLV suspension is subjected to extrusion

through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles

(LUVs) with a more uniform size distribution.[2]

Experimental Protocols
Materials and Equipment
Lipids:

Dihexadecyl phosphate (DHP)

Phosphatidylcholine (PC) (e.g., Dipalmitoylphosphatidylcholine - DPPC, Egg PC)

Cholesterol (Chol)

Solvents and Buffers:

Chloroform[4]

Methanol[4]

Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

Round-bottom flask

Rotary evaporator

Water bath

Nitrogen or Argon gas source
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Liposome extruder

Polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

Syringes

Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

Spectrophotometer for drug encapsulation efficiency determination

Detailed Protocol: Thin-Film Hydration and Extrusion
Lipid Preparation:

In a clean round-bottom flask, add the desired amounts of DHP, phosphatidylcholine, and

cholesterol dissolved in a chloroform:methanol (2:1, v/v) mixture. A common molar ratio for

stable liposomes is PC:Chol:DHP at various ratios depending on the desired surface

charge.

For example, to prepare a 10 mL liposome suspension with a total lipid concentration of 10

mM, the required amounts of lipids can be calculated based on their molecular weights.

Thin Film Formation:

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature of the lipids (e.g., 40-50°C).

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent.

Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the

flask.

To ensure complete removal of residual solvent, flush the flask with a gentle stream of

nitrogen or argon gas for at least 30 minutes.

Hydration:
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Add the desired volume of pre-warmed aqueous buffer (e.g., PBS, pH 7.4) to the flask

containing the dry lipid film. The temperature of the buffer should also be above the lipid

phase transition temperature.

Rotate the flask gently in the water bath for 1-2 hours to allow for complete hydration of

the lipid film. This process results in the formation of a milky suspension of multilamellar

vesicles (MLVs).

Extrusion (Size Reduction):

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size

(e.g., 200 nm followed by 100 nm).

Transfer the MLV suspension into a syringe and attach it to one end of the extruder. Attach

an empty syringe to the other end.

Push the liposome suspension back and forth through the membrane for an odd number

of passes (e.g., 11 or 21 times). This process breaks down the large MLVs into smaller,

more uniform large unilamellar vesicles (LUVs).

For a narrower size distribution, the extrusion process can be repeated with membranes of

progressively smaller pore sizes.

Purification (Optional):

To remove any unencapsulated drug or other small molecules, the liposome suspension

can be purified by methods such as dialysis, gel filtration chromatography, or

centrifugation.

Data Presentation: Liposome Formulation and
Characterization
The following tables summarize typical quantitative data for DHP-containing liposomes.
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Formulation Parameter Typical Values Reference

Lipid Composition (Molar

Ratio)

PC:Chol:DHP (e.g., 7:2:1,

4:1:1)
[2]

Total Lipid Concentration 10 - 50 mM [5]

Hydration Buffer
Phosphate Buffered Saline

(PBS), pH 7.4
[2]

Hydration Temperature 40 - 60 °C (above lipid Tc) [2]

Extrusion Membrane Pore Size 100 nm, 200 nm [6]

Number of Extrusion Passes 11 - 21 [6]

Characterization

Parameter
Expected Results Method Reference

Particle Size

(Diameter)
100 - 200 nm

Dynamic Light

Scattering (DLS)
[7]

Polydispersity Index

(PDI)
< 0.2

Dynamic Light

Scattering (DLS)
[7]

Zeta Potential -30 to -60 mV
Electrophoretic Light

Scattering
[6]

Encapsulation

Efficiency (%)

Varies with drug (e.g.,

20-80%)

Spectrophotometry,

HPLC
[8]

Visualizations
Experimental Workflow for DHP Liposome Preparation
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Caption: Workflow for DHP liposome preparation.
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Caption: Influence of components on liposome properties.

Conclusion
The protocol described provides a robust and reproducible method for the preparation of DHP-

containing liposomes. The inclusion of DHP is a critical factor in modulating the

physicochemical properties of the vesicles, particularly their surface charge and stability.

Careful control of the formulation and process parameters outlined in this guide is essential for

achieving liposomes with the desired characteristics for specific research and drug delivery

applications. Further characterization techniques, such as cryo-transmission electron

microscopy (cryo-TEM) for morphology analysis and stability studies under relevant storage

conditions, are recommended for comprehensive product development.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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